molecular formula C12H20N4 B1438768 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine CAS No. 866620-36-2

5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B1438768
CAS No.: 866620-36-2
M. Wt: 220.31 g/mol
InChI Key: GAPKLZRRWLERHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 4-isopropylpiperazine under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.

Scientific Research Applications

Medicinal Chemistry

5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine is primarily investigated for its pharmacological properties, particularly as a potential therapeutic agent targeting the histamine H3 receptor. Research indicates that compounds with similar structures can act as antagonists or inverse agonists at this receptor, making them candidates for treating conditions such as:

  • Obesity : By modulating histamine levels, these compounds may influence appetite and energy metabolism.
  • Neurological Disorders : Potential applications include treatment for ADHD, schizophrenia, depression, and neurodegenerative diseases like Alzheimer's disease .
  • Cardiovascular Disorders : Investigations suggest efficacy in managing acute myocardial infarction and other cardiovascular issues .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : Producing N-oxides using agents like hydrogen peroxide.
  • Reduction : Yielding reduced amine derivatives with lithium aluminum hydride.
  • Substitution Reactions : Facilitating the introduction of alkyl or acyl groups at the pyridine ring.

Structure-Activity Relationship Studies

The unique isopropyl group in this compound influences its interaction with biological targets. Comparative studies with similar compounds (e.g., 5-(4-Methylpiperazin-1-yl)pyridin-2-amine) help elucidate the structure-activity relationship (SAR), guiding modifications to enhance potency and selectivity against specific receptors .

Case Study 1: H3 Receptor Antagonism

A study explored the effects of this compound on H3 receptors in animal models. The results indicated that the compound effectively reduced food intake and body weight in obese mice, suggesting its potential for obesity management .

Case Study 2: Neurological Impact

Research published in a pharmacology journal examined the neuroprotective effects of this compound in models of Alzheimer's disease. The findings demonstrated that it could enhance cognitive function and reduce amyloid plaque formation, highlighting its promise as a treatment for neurodegenerative disorders .

Biological Activity

5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides an overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound is characterized by its unique structure, which includes a pyridine ring substituted with an isopropylpiperazine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies suggest that this compound may possess anti-neoplastic properties, making it a candidate for cancer treatment. For instance, patents have been filed indicating its efficacy against various cancers and hyperproliferative disorders .
  • Receptor Modulation : The compound may act as a modulator for certain receptors, including dopamine receptors. Preliminary studies have shown that derivatives of similar piperazine-containing compounds exhibit agonist properties at dopamine D2 and D3 receptor subtypes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorEffective against selected cancers ,
Receptor ModulationPotential agonist for D2 and D3 receptors
Neurotransmitter InteractionInfluence on GABA A receptor activity

Case Studies and Research Findings

  • Antitumor Efficacy : In a study focusing on the anti-neoplastic properties of various compounds, this compound was highlighted for its ability to inhibit tumor cell proliferation in vitro. The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis in cancer cells.
  • Receptor Interaction Studies : A series of experiments were conducted to evaluate the interaction of this compound with dopamine receptors. It was found that it could enhance signaling pathways associated with these receptors, suggesting potential applications in treating disorders linked to dopaminergic dysfunction.
  • GABA A Receptor Modulation : Additional research indicated that compounds structurally related to this compound can modulate GABA A receptor activity positively. This modulation was characterized by increased chloride ion currents in oocyte assays, demonstrating the compound's potential as a therapeutic agent in neurological conditions .

Properties

IUPAC Name

5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPKLZRRWLERHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866620-36-2
Record name 5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 250 mL round-bottomed flask, 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine (788 mg, 3.15 mmol, Eq: 1.00) in EtOH (40 ml) was combined with palladium on carbon (DeGussa)(78.2 mg, 735 μmol, Eq: 0.233). The mixture was evacuated twice with hydrogen and then stirred under a hydrogen atmosphere for 18 h. The solution was filtered through celite, rinsing the celite with fresh ethanol. The solvent was evaporated under reduced pressure to give 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine (425 mg, 61%). LC/MS-ESI observed [M+H]+ 221.
Quantity
788 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
78.2 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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